molecular formula C13H9F4NO2S B1320618 Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 937602-41-0

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No. B1320618
CAS RN: 937602-41-0
M. Wt: 319.28 g/mol
InChI Key: ZQVSUJZWSFVFOY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, also referred to as ETFC, is a fluorinated thiazole derivative. It is a synthetic compound that has been used for a variety of purposes, including as a pharmaceutical agent, a corrosion inhibitor, and a catalyst for organic reactions. ETFC has a wide range of applications due to its unique properties, such as its low toxicity and high solubility in water.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a versatile intermediate in chemical synthesis. It has been used in the preparation of various thiazole compounds, including those with ether structures, demonstrating significant fungicidal activities (Qiu Li-ga, 2015). Additionally, it serves as a precursor for ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition reactions (Kenneth M. Boy & J. Guernon, 2005).

Biological Activities

  • The compound has shown potential in creating molecules with antimicrobial, antilipase, and antiurease activities. These activities are particularly notable in derivatives synthesized from ethyl piperazine-1-carboxylate (Serap Başoğlu et al., 2013). It also plays a role in the synthesis of novel thiazole derivatives that have been evaluated for their antimicrobial activities (V. U. Jeankumar et al., 2013).

Photophysical and Photochemical Applications

  • In photophysical studies, derivatives of this compound have been investigated for their potential in photoarylation and photoisomerization processes. These compounds have shown interesting properties as singlet-oxygen sensitizers (M. Amati et al., 2010).

Therapeutic Potential

  • Some derivatives of this compound, such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, have been explored for their anxiolytic potential, demonstrating high affinity for central benzodiazepine receptors and partial agonist activity, indicative of therapeutic utility in anxiety disorders (M. Anzini et al., 2008).

Anticancer Research

  • Research has also extended to the synthesis of thiazole compounds derived from this compound and their evaluation against cancer cell lines like MCF7, highlighting their potential in anti-proliferative therapies (J. P. Sonar et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyri-dine-3-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can form non-covalent interactions with proteins, altering their conformation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes. It has been shown to influence pathways related to energy metabolism, lipid metabolism, and amino acid metabolism. The interactions of this compound with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets. Additionally, binding proteins can influence the compound’s distribution by sequestering it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biological effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of this compound is critical for its activity and function .

properties

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVSUJZWSFVFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164010
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937602-41-0
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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